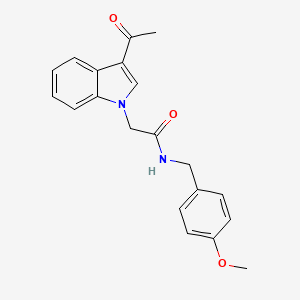![molecular formula C19H27NO2 B4520920 1-cyclopentyl-5-[(2-hydroxyethyl)(methyl)amino]-1-phenyl-3-pentyn-1-ol](/img/structure/B4520920.png)
1-cyclopentyl-5-[(2-hydroxyethyl)(methyl)amino]-1-phenyl-3-pentyn-1-ol
Overview
Description
1-cyclopentyl-5-[(2-hydroxyethyl)(methyl)amino]-1-phenyl-3-pentyn-1-ol is a complex organic compound with a unique structure that combines cyclopentyl, hydroxyethyl, methylamino, phenyl, and pentynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-5-[(2-hydroxyethyl)(methyl)amino]-1-phenyl-3-pentyn-1-ol typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common approach is to start with the cyclopentyl group and introduce the hydroxyethyl and methylamino groups through a series of substitution and addition reactions. The phenyl and pentynyl groups are then incorporated using coupling reactions, such as Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-5-[(2-hydroxyethyl)(methyl)amino]-1-phenyl-3-pentyn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The phenyl and cyclopentyl groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while reduction can produce different alcohols or amines.
Scientific Research Applications
1-cyclopentyl-5-[(2-hydroxyethyl)(methyl)amino]-1-phenyl-3-pentyn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-cyclopentyl-5-[(2-hydroxyethyl)(methyl)amino]-1-phenyl-3-pentyn-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various cellular pathways. The compound’s structure allows it to fit into specific binding sites, leading to changes in the target’s function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopentyl, hydroxyethyl, methylamino, phenyl, and pentynyl derivatives. Examples include:
- 1-cyclopentyl-5-[(2-hydroxyethyl)(ethyl)amino]-1-phenyl-3-pentyn-1-ol
- 1-cyclopentyl-5-[(2-hydroxyethyl)(methyl)amino]-1-phenyl-3-butyn-1-ol
Uniqueness
1-cyclopentyl-5-[(2-hydroxyethyl)(methyl)amino]-1-phenyl-3-pentyn-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-cyclopentyl-5-[2-hydroxyethyl(methyl)amino]-1-phenylpent-3-yn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-20(15-16-21)14-8-7-13-19(22,18-11-5-6-12-18)17-9-3-2-4-10-17/h2-4,9-10,18,21-22H,5-6,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTVDAVEMJPYGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC#CCC(C1CCCC1)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyclohexyl-4-(3-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B4520842.png)

![N-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B4520865.png)
![3-{[2-(3-chlorophenoxy)propanoyl]amino}-2-methylbenzamide](/img/structure/B4520876.png)
![N-[2-(1-methylpiperidin-4-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B4520881.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4520895.png)

![5-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B4520900.png)

![2,5-bis[(3-isoxazolylmethyl)thio]-1,3,4-thiadiazole](/img/structure/B4520909.png)
![N'-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B4520913.png)
![2,5-dimethyl-N-{1-[4-(morpholin-4-yl)phenyl]ethyl}benzenesulfonamide](/img/structure/B4520933.png)
![4-[({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid](/img/structure/B4520949.png)

